molecular formula C23H28N4O7 B613689 Boc-His(3-Bom)-Osu CAS No. 129672-10-2

Boc-His(3-Bom)-Osu

Cat. No. B613689
M. Wt: 427.5
InChI Key: SDAXRIAORZYYCK-SFHVURJKSA-N
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Description

Boc-His(3-Bom)-Osu is a novel peptide-based reagent that has been developed for use in a variety of biochemical and physiological research applications. It is a synthetic peptide containing three amino acids, histidine, 3-bromo-2-hydroxy-succinimide (Bom), and osu, which are linked together using a Boc (t-butyloxycarbonyl) group. This reagent has been developed to provide a more efficient and cost-effective way to perform a variety of biochemical and physiological experiments.

Scientific Research Applications

Peptide Synthesis

Boc-His(3-Bom)-Osu, a peptide bond synthesis reagent, plays a significant role in green chemistry. A study by Bonnamour et al. (2013) highlights its use in an environmentally friendly methodology for peptide bond synthesis. This process avoids toxic solvents and reactants, marking a significant advancement in peptide synthesis. The study specifically mentions the synthesis of Leu-enkephalin, a pentapeptide, using Boc-His(3-Bom)-Osu.

Photocatalysis

In the field of photocatalysis, materials like (BiO)2CO3 (BOC) are gaining attention due to their applications in healthcare, among other areas. Although not directly mentioning Boc-His(3-Bom)-Osu, the study by Ni et al. (2016) provides insights into the broader context of BOC materials in scientific applications, potentially relevant to understanding the applications of Boc-His(3-Bom)-Osu in similar fields.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O7/c1-23(2,3)33-22(31)25-18(21(30)34-27-19(28)9-10-20(27)29)11-17-12-24-14-26(17)15-32-13-16-7-5-4-6-8-16/h4-8,12,14,18H,9-11,13,15H2,1-3H3,(H,25,31)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAXRIAORZYYCK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100429
Record name Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-His(3-Bom)-Osu

CAS RN

129672-10-2
Record name Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129672-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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